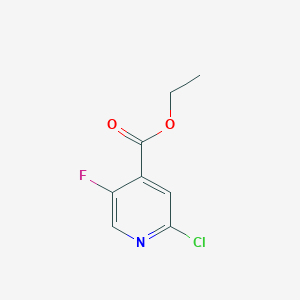

Ethyl 2-Chloro-5-fluoroisonicotinate

Description

BenchChem offers high-quality Ethyl 2-Chloro-5-fluoroisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Chloro-5-fluoroisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

ethyl 2-chloro-5-fluoropyridine-4-carboxylate |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 |

InChI Key |

BXFPGFWVXTWUJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Ethyl 2-Chloro-5-fluoroisonicotinate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Within the vast landscape of heterocyclic chemistry, the pyridine scaffold is a privileged structure, present in numerous approved drugs. The strategic placement of fluorine and chlorine atoms on the isonicotinate (pyridine-4-carboxylate) framework, as seen in Ethyl 2-Chloro-5-fluoroisonicotinate, creates a versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of Ethyl 2-Chloro-5-fluoroisonicotinate, its synthesis, properties, and its emerging role in drug discovery for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

A precise understanding of a molecule's properties is fundamental to its application in research and development. Ethyl 2-Chloro-5-fluoroisonicotinate is a halogenated pyridine derivative with the following key identifiers:

| Property | Value | Source |

| CAS Number | 1214346-94-7 | [1] |

| Molecular Formula | C₈H₇ClFNO₂ | [1] |

| Molecular Weight | 203.60 g/mol | [1] |

| Canonical SMILES | CCOC(=O)c1cc(F)cnc1Cl |

The presence of a chlorine atom at the 2-position and a fluorine atom at the 5-position of the pyridine ring significantly influences the electron distribution and reactivity of the molecule. The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, while the fluoro group can enhance binding interactions and block metabolic degradation.

Synthesis of Ethyl 2-Chloro-5-fluoroisonicotinate: A Proposed Pathway and Experimental Protocol

Part 1: Synthesis of 2-Chloro-5-fluoroisonicotinic Acid (CAS: 884494-74-0)

A plausible route to the precursor acid involves the selective dechlorination of a di-halogenated precursor, a strategy documented for the nicotinic acid isomer.[2][3]

Caption: Proposed synthetic pathway for 2-Chloro-5-fluoroisonicotinic acid.

Detailed Protocol (Proposed):

-

Selective Dechlorination:

-

To a solution of Ethyl 2,6-dichloro-5-fluoroisonicotinate in ethanol, add a suitable palladium catalyst (e.g., 5% Pd/C) and a base such as triethylamine.

-

Hydrogenate the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS to ensure selective removal of the 6-chloro group.

-

Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude Ethyl 2-Chloro-5-fluoroisonicotinate.

-

-

Hydrolysis to the Carboxylic Acid:

-

The crude ester is then hydrolyzed using an aqueous solution of a base like sodium hydroxide or lithium hydroxide at room temperature.

-

The reaction mixture is stirred until the ester is fully consumed (monitored by TLC or LC-MS).

-

The solution is then acidified with a mineral acid (e.g., HCl) to precipitate the 2-Chloro-5-fluoroisonicotinic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Part 2: Esterification to Ethyl 2-Chloro-5-fluoroisonicotinate

The final step is a standard Fischer esterification of the synthesized carboxylic acid.[4]

Caption: Final esterification step to yield the target compound.

Detailed Protocol:

-

Reaction Setup:

-

Suspend 2-Chloro-5-fluoroisonicotinic acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

-

Reaction and Work-up:

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield Ethyl 2-Chloro-5-fluoroisonicotinate. Purification can be achieved by column chromatography if necessary.

-

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloro-5-fluoroisonicotinate scaffold is a valuable pharmacophore in the design of novel therapeutics. The chlorine atom at the 2-position provides a handle for further chemical modifications, while the fluorine atom at the 5-position can enhance the molecule's pharmacological properties.

Case Study: Inhibitors of Ubiquitin-Specific Protease 30 (USP30)

A notable application of the precursor, 2-Chloro-5-fluoroisonicotinic acid, is in the synthesis of inhibitors for Ubiquitin-Specific Protease 30 (USP30).[3] USP30 is a deubiquitinating enzyme that has been implicated in the regulation of mitochondrial quality control, and its inhibition is being explored as a potential therapeutic strategy for various diseases, including certain cancers and neurodegenerative disorders.

In a patent by GlaxoSmithKline, 2-Chloro-5-fluoroisonicotinic acid (CAS 884494-74-0) is used as a key building block to synthesize substituted cyanopyrrolidines that act as USP30 inhibitors.[3] The isonicotinic acid moiety serves as a core scaffold for the attachment of other functional groups that interact with the active site of the enzyme.

Caption: Role as a key intermediate in the synthesis of USP30 inhibitors.

Structure-Activity Relationship (SAR) Insights

The 2-chloro and 5-fluoro substitution pattern on the pyridine ring offers several advantages in drug design:

-

Modulation of Basicity: The electron-withdrawing nature of the halogen substituents reduces the basicity of the pyridine nitrogen. This can be crucial for improving oral bioavailability by preventing protonation in the acidic environment of the stomach and can also influence the molecule's interaction with target proteins.[5]

-

Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of the drug in the body.[6][7]

-

Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site, potentially leading to increased potency.[5]

-

Synthetic Handle: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups to explore the chemical space around the core scaffold and optimize for activity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-Chloro-5-fluoroisonicotinate and its precursors. While a specific safety data sheet (SDS) for this compound is not widely available, related halogenated pyridines are known to be irritants and potentially toxic. Therefore, it is imperative to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Consult the SDS for all reagents used in the synthesis.

Conclusion

Ethyl 2-Chloro-5-fluoroisonicotinate represents a strategically important building block in the field of medicinal chemistry. Its unique substitution pattern of a reactive chlorine atom and a metabolically stabilizing fluorine atom on the isonicotinate scaffold provides a versatile platform for the development of novel therapeutic agents. The proposed synthetic pathway, based on established chemical principles, offers a reliable method for its preparation. As demonstrated by its use in the synthesis of USP30 inhibitors, this compound holds significant promise for the discovery of new drugs targeting a range of diseases. Further exploration of the chemical space around this fluorinated pyridine core is likely to yield new and potent drug candidates in the future.

References

- Google Patents.

- Google Patents. Substituted cyanopyrrolidines with activity as usp30 inhibitors. WO2020212351A1.

-

MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]

- 3. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-fluoropyridine-4-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoropyridine-4-carboxylic acid ethyl ester, a key heterocyclic building block in modern medicinal chemistry and agrochemical research. We will delve into its chemical identity, physicochemical properties, synthetic pathways, and known applications, offering field-proven insights into its utilization.

Chemical Identity and Synonyms

2-Chloro-5-fluoropyridine-4-carboxylic acid ethyl ester is a substituted pyridine derivative with the systematic IUPAC name ethyl 2-chloro-5-fluoroisonicotinate . The unequivocal identification of this compound is crucial for researchers.

One of its primary synonyms is Ethyl 2-chloro-5-fluoroisonicotinate . The corresponding carboxylic acid, 2-Chloro-5-fluoropyridine-4-carboxylic acid, is also known as 2-Chloro-5-fluoroisonicotinic acid[1].

The Chemical Abstracts Service (CAS) has assigned the number 1214346-94-7 to Ethyl 2-chloro-5-fluoroisonicotinate, which is a direct synonym for the target compound[2]. This CAS number should be used for unambiguous database searches and procurement.

It is important to distinguish this compound from its isomers, such as ethyl 2-chloro-5-fluoronicotinate (the 3-carboxylate isomer) and other related structures. For instance, ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is a distinct compound with a pyrimidine core[3][4].

Physicochemical Properties

While experimental data for the target compound is not extensively published, we can infer its properties based on its structure and data from closely related analogues.

| Property | Value (Predicted/Inferred) | Source/Analogy |

| Molecular Formula | C₈H₇ClFNO₂ | - |

| Molecular Weight | 203.60 g/mol | [5] |

| Appearance | Likely a solid or oil at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical principles |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis and Reaction Pathways

The synthesis of 2-Chloro-5-fluoropyridine-4-carboxylic acid ethyl ester is not explicitly detailed in readily available literature. However, we can logically deduce potential synthetic routes based on established pyridine chemistry and patents for related isomers.

A plausible synthetic approach would involve the esterification of the corresponding carboxylic acid, 2-chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0)[1]. This can be achieved through standard methods such as Fischer-Speier esterification using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) or by conversion to the acyl chloride followed by reaction with ethanol.

A patent for the synthesis of the isomeric ethyl 2-chloro-5-fluoronicotinate describes a process involving the selective dechlorination of a 2,6-dichloro precursor[6]. A similar strategy could potentially be adapted for the synthesis of the 4-carboxylate isomer.

Caption: Role of a chemical building block in a typical drug discovery pipeline.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

For related compounds like 2-Chloro-5-fluoropyrimidine, hazards include being harmful if swallowed and causing severe skin burns and eye damage.[7] It is prudent to assume similar hazards for the title compound.

Conclusion

2-Chloro-5-fluoropyridine-4-carboxylic acid ethyl ester is a valuable, albeit not extensively documented, building block for chemical synthesis. Its structural features make it a promising candidate for the development of novel pharmaceuticals and agrochemicals. While a lack of direct experimental data necessitates careful handling and inference from related compounds, its potential for creating diverse molecular libraries warrants further investigation by the scientific community.

References

-

INDOFINE Chemical Company. ETHYL 2-CHLORO-5-FLUOROPYRIDINE-3-CARBOXYLATE. [Link]

-

Synthonix. Ethyl 2-chloro-5-fluoro-pyridine-3-carboxylate - [E0636]. [Link]

-

PubChem. Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate. [Link]

- Google Patents.

-

PubChem. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. [Link]

-

MDPI. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. [Link]

-

EPA. CASRN Chemical Abstracts Service (CAS) Registry Number* ChemName Preferred Chemical Abstracts (CA) Index Name. [Link]

-

MDPI. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. [Link]

-

MSU Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]

-

PubChem. 2-Chloro-5-fluoropyrimidine. [Link]

-

CompTox Chemicals Dashboard. Ethyl 2-chloro-5-ethylpyridine-3-carboxylate. [Link]

-

Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]

-

MDPI. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

-

Wikipedia. Ethyl chloroacetate. [Link]

-

PubMed. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. [Link]

Sources

- 1. 2-Chloro-5-fluoropyridine-4-carboxylic acid | CAS 884494-74-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1214346-94-7|Ethyl 2-chloro-5-fluoroisonicotinate|BLD Pharm [bldpharm.com]

- 3. 1246632-85-8|Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. PubChemLite - Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate (C7H6ClFN2O2) [pubchemlite.lcsb.uni.lu]

- 5. ETHYL 2-CHLORO-5-FLUOROPYRIDINE-3-CARBOXYLATE | 139911-30-1 | INDOFINE Chemical Company [indofinechemical.com]

- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 7. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Safety & Handling Protocol: Ethyl 2-Chloro-5-fluoroisonicotinate

Topic: Safety Data Sheet (SDS) & Handling Protocol: Ethyl 2-Chloro-5-fluoroisonicotinate Content Type: Technical Safety Guide & Operational Whitepaper Audience: Synthetic Chemists, Process Engineers, and HSE Officers.

Core Directive & Scope

This guide transcends the standard GHS compliance requirements to provide a functional, researcher-centric operational protocol. It addresses Ethyl 2-Chloro-5-fluoroisonicotinate (CAS: 1214346-94-7), a critical halogenated pyridine scaffold used frequently in the synthesis of kinase inhibitors and agrochemicals.

Unlike generic safety sheets, this document integrates chemical reactivity logic with safety engineering , acknowledging that this compound is not just a "hazardous substance" but a reactive electrophile designed for nucleophilic aromatic substitution (SNAr).

Chemical Identity & Strategic Profile

| Parameter | Technical Specification |

| Chemical Name | Ethyl 2-chloro-5-fluoroisonicotinate |

| CAS Number | 1214346-94-7 |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| Structural Class | Halogenated Pyridine Ester |

| Physical State | Typically a low-melting solid or viscous oil (purity dependent). |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water (slow hydrolysis). |

| Key Reactivity | Electrophilic at C2 (Cl displacement); Ester hydrolysis at C4. |

The "Fingerprint" of Hazard

The safety profile of this molecule is dictated by its structure. The electron-deficient pyridine ring (amplified by the fluorine at C5 and the ester at C4) makes the chlorine at C2 highly labile.

-

Implication: It is a potent alkylating/arylating agent. Skin contact does not just cause "irritation"; it potentially covalently modifies proteins, leading to sensitization.

-

Hydrolysis Risk: In the presence of moisture/mucous membranes, the ester can hydrolyze, locally releasing acid equivalents and the free pyridine acid.

Hazard Architecture & Causality

GHS Classification (Conservative Assessment):

-

Skin Irrit. 2 (H315): Caused by lipophilic penetration and reaction with dermal proteins.

-

Eye Dam. 1 (H318): High risk due to the combination of acidic hydrolysis and organic solvent affinity.

-

STOT SE 3 (H335): Respiratory irritation if dust/aerosol is generated.

-

Skin Sens. 1 (H317): Potential sensitizer due to electrophilic nature (SNAr capability).

Risk Assessment Logic (DOT Visualization)

The following diagram outlines the decision logic for handling this specific scaffold, prioritizing the prevention of sensitization.

Figure 1: Operational triage for physical state handling. Note that "low-melting solids" often behave unpredictably; treat as a liquid for permeation risks and a solid for inhalation risks.

Operational Control: The Self-Validating Protocol

Engineering Controls

-

Primary Barrier: All weighing and transfer must occur in a certified chemical fume hood (Face velocity > 0.5 m/s).

-

Atmosphere: Due to the fluorine substituent, this compound is relatively stable, but the ester is moisture sensitive. Handle under Nitrogen/Argon if storing long-term to prevent hydrolysis (which changes the melting point—a visual warning sign).

Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Standard: Nitrile gloves (minimum 0.11 mm) are generally sufficient for incidental contact.

-

High Risk (Dissolved in DCM/DMF): If the compound is in solution (e.g., for an SNAr reaction), use Silver Shield (Laminate) gloves. The solvent carries the toxic payload through standard nitrile.

-

-

Eye Protection: Chemical splash goggles. Safety glasses are insufficient if the compound is an oil or in solution.

Handling Protocol (Step-by-Step)

-

Visual Validation: Upon opening, inspect the compound.

-

Pass: Off-white solid or clear oil.

-

Fail: Yellow/Orange discoloration or acetic smell indicates hydrolysis or degradation. Stop. Check pH of a micro-aliquot in water.

-

-

Solubilization: Dissolve in the reaction solvent (e.g., THF, DMF) inside the hood immediately after weighing to minimize dust/vapor potential.

-

Quenching: When the reaction is complete, do not just dump into waste. Treat the mixture with a dilute basic solution (NaHCO₃) to neutralize any hydrolyzed acid byproducts before disposal.

Emergency Response Triage

In the event of exposure, the electrophilic nature of the C-Cl bond dictates immediate dilution and removal.

Figure 2: Emergency response logic. Note: For eye contact, speed is critical due to the potential for acidic hydrolysis on the corneal surface.

Synthetic Application Context

Understanding why we use this compound helps enforce safety.[1] It is a scaffold for Nucleophilic Aromatic Substitution (SNAr) .

The Reaction Logic

The 2-position chlorine is activated by the pyridine nitrogen and the electron-withdrawing ester/fluorine groups.

-

Reagent: Amines (R-NH₂) or Alkoxides (RO⁻).

-

Safety Note: These reactions are often exothermic. The addition of the nucleophile to the Ethyl 2-Chloro-5-fluoroisonicotinate solution should be controlled (dropwise) to prevent thermal runaway, which could aerosolize the toxic intermediate.

Figure 3: Typical synthetic workflow. The displacement of Chlorine (Cl) releases HCl (captured by base), but the Fluorine (F) usually remains, maintaining the specific bioactivity of the final drug molecule.

Storage & Waste Management

-

Storage: 2-8°C (Refrigerate). Keep container tightly closed. Hydrolysis yields HCl and the corresponding carboxylic acid, which can corrode metal shelving.

-

Waste Disposal:

-

This compound contains Halogens (Cl, F) .

-

Do NOT mix with general organic waste if your facility separates halogenated solvents. It must go into the Halogenated Waste stream to prevent corrosion of incinerators and proper scrubbing of HF/HCl gases during destruction.

-

References

-

PubChem. (n.d.). Compound Summary: Halogenated Pyridine Carboxylates. National Library of Medicine. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Profile: Ethyl 2-Chloro-5-fluoroisonicotinate

Executive Summary

Ethyl 2-chloro-5-fluoroisonicotinate (CAS: 1214346-94-7) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Unlike its more common isomer (the nicotinate), this isonicotinate derivative offers a specific substitution vector essential for targeting allosteric pockets in enzymes where a 4-position carbonyl trajectory is required.

This guide provides a technical deep-dive into the sourcing landscape, quality validation, and synthetic utility of this compound. It is designed to help medicinal chemists and procurement managers navigate the specific challenges associated with this "Tier 2" availability scaffold.

Part 1: Technical Dossier & Chemical Profile

Chemical Identity

Researchers must exercise extreme caution regarding regioisomerism. The market is flooded with the nicotinate (3-ester), which is significantly cheaper and more abundant. Verifying the CAS number and structure is the first step in quality control.

| Property | Specification |

| Chemical Name | Ethyl 2-chloro-5-fluoroisonicotinate |

| CAS Number | 1214346-94-7 (Distinct from Nicotinate: 139911-30-1) |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| Structure | Pyridine core, 2-Cl, 4-COOEt, 5-F |

| Physical State | Low-melting solid or viscous liquid (purity dependent) |

| Storage | Inert atmosphere (N₂/Ar), 2–8°C. Moisture sensitive. |

Structural Utility (The "Trifunctional" Core)

This molecule is valued because it possesses three distinct reactive handles, allowing for "Divergent Synthesis" strategies:

-

The Electrophile (C2-Cl): Highly activated for SNAr reactions due to the ortho ring nitrogen and the para electron-withdrawing ester.

-

The Modulator (C5-F): Provides metabolic stability (blocking P450 oxidation) and modulates the pKa of the pyridine nitrogen, influencing solubility and binding affinity.

-

The Anchor (C4-Ester): A versatile handle for cyclization (e.g., to naphthyridines) or conversion to amides/alcohols.

Part 2: Strategic Sourcing & Market Landscape

Availability Tiers

Unlike commodity reagents, Ethyl 2-chloro-5-fluoroisonicotinate is often a "Make-to-Order" or "Stock-Limited" item.

-

Tier 1 (Catalog Stock): Rare. Only specialized heterocyclic vendors (e.g., BLD Pharm, SynQuest) typically hold gram-scale inventory.

-

Tier 2 (Aggregators): Most listings on ChemicalBook or MolPort are "virtual stock," meaning the vendor will synthesize it upon order.

-

Tier 3 (Bulk): Kilogram-scale production requires a lead time of 4–8 weeks.

Price Analysis (Estimated Market Rates)

Note: Prices fluctuate based on raw material costs (fluorination reagents) and stock levels.

| Scale | Estimated Price Range (USD) | Sourcing Strategy |

| 100 mg | $50 – $90 | Screening: Buy from Tier 1 catalog for speed. |

| 1 g | $180 – $350 | Hit-to-Lead: Validate supplier quality before scaling. |

| 25 g+ | Inquire (Custom Quote) | Lead Opt: Move to direct manufacturer negotiation. |

Sourcing "Watch-Outs"

-

The Isomer Trap: Many low-cost suppliers will accidentally ship the nicotinate (CAS 139911-30-1) because it is chemically similar and cheaper to make. Always request a 1H NMR prior to shipment.

-

Purity vs. Price: Discounted batches often contain the des-fluoro impurity (Ethyl 2-chloroisonicotinate), which is difficult to separate.

Part 3: Quality Assurance & Validation

The Self-Validating System

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Upon receipt, run the following "Gatekeeper" protocol:

-

1H NMR (DMSO-d6):

-

Look for two distinct singlets (or doublets with small J coupling) for the pyridine protons.

-

Diagnostic Signal: The proton at C6 (adjacent to Nitrogen) will be significantly downfield (~8.5-8.8 ppm). The proton at C3 will be distinct.

-

Differentiation: In the nicotinate isomer, the coupling patterns and shifts differ due to the proximity of the ester to the fluorine.

-

-

19F NMR:

-

Essential to detect the des-fluoro impurity (which has no F signal) or regioisomers (which have different chemical shifts).

-

Impurity Profile

-

Hydrolysis Product: 2-Chloro-5-fluoroisonicotinic acid (Result of moisture exposure). Check for broad OH peak in NMR.

-

Regioisomer: Ethyl 2-chloro-5-fluoronicotinate (3-ester).

Part 4: Synthetic Application & Workflow

The following diagram illustrates a standard workflow for utilizing this scaffold in kinase inhibitor discovery, highlighting the logic of "Late-Stage Diversification."

Figure 1: Divergent synthesis workflow. The C2-chlorine allows for the introduction of diversity elements (amines) early in the sequence, while the C4-ester serves as the cyclization handle.

Experimental Protocol: SNAr Displacement (General Procedure)

This protocol validates the reactivity of the C2-Cl bond.

-

Setup: Dissolve Ethyl 2-chloro-5-fluoroisonicotinate (1.0 eq) in anhydrous DMSO (0.2 M).

-

Addition: Add the nucleophilic amine (1.2 eq) and DIPEA (2.0 eq).

-

Reaction: Heat to 60–80°C. Monitor by LCMS.

-

Note: The 5-Fluoro group activates the 2-Cl but also slightly deactivates the ring compared to a non-fluorinated analog. Higher temperature may be required.

-

-

Workup: Dilute with water, extract with EtOAc. The product is usually stable enough for standard silica chromatography.

References

- Google Patents. (2007). CN100355732C: Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Chlorinated Pyridines. Retrieved from [Link]

Sources

Strategic Utilization of 2-Chloro-5-Fluoroisonicotinic Acid in Medicinal Chemistry

[1][2]

Executive Summary

In the landscape of modern drug discovery, 2-chloro-5-fluoroisonicotinic acid (CAS 884494-74-0) has emerged as a high-value "privileged scaffold."[1][2] Its utility stems from its orthogonal reactivity profile: the C2-chlorine atom provides a highly reactive handle for nucleophilic aromatic substitution (

Chemical Architecture & Reactivity Profile[1]

The medicinal value of 2-chloro-5-fluoroisonicotinic acid lies in its regioselective functionalization potential .[1]

-

The C2-Position (Electrophilic Center): The pyridine nitrogen and the electron-withdrawing carboxylic acid at C4 act synergistically to deplete electron density at C2.[1] This makes the C2-chloride highly susceptible to

displacement by amines, phenols, or thiols, often without the need for transition metal catalysis.[1][2] -

The C5-Position (Metabolic Shield): The fluorine atom at C5 blocks metabolic oxidation (a common clearance pathway for pyridines) and influences the electronic environment of the ring, often enhancing the potency of hydrogen bond acceptors/donors in the final pharmacophore.[2]

-

The C4-Position (Linker): The carboxylic acid is the primary vector for fragment growing, allowing the attachment of solubilizing groups or "tail" moieties typical in kinase inhibitors.

Visualization: Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic utility of the 2-chloro-5-fluoroisonicotinic acid scaffold.

Case Study: Design of c-Met Kinase Inhibitors

The receptor tyrosine kinase c-Met is a critical target in oncology.[1][3] Many Type II c-Met inhibitors utilize a "2-aminopyridine-4-carboxamide" motif.[1][2] The 2-chloro-5-fluoroisonicotinic acid scaffold is the ideal precursor for generating this motif.[1]

Mechanism of Action

In these inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region of the kinase.[2] The C2-substituent (introduced via

Synthetic Workflow (Generic Type II Inhibitor)

-

Esterification: Protection of the C4-acid to prevent interference during the

step. - Displacement: Reaction with a fluoro-aniline or phenol to install the hydrophobic pharmacophore at C2.[1]

-

Hydrolysis: Deprotection of the C4-ester.

-

Amide Coupling: Attachment of a solubilizing moiety (e.g., morpholine or piperazine derivative) at C4.[2]

Figure 2: Step-wise synthetic pathway for converting the scaffold into a bioactive kinase inhibitor.[2]

Experimental Protocols

The following protocols are derived from high-yield industrial workflows optimized for this specific scaffold.

Protocol A: Regioselective Displacement at C2

Objective: To introduce an amine pharmacophore at the C2 position while retaining the C5-fluorine.

Reagents:

-

Substrate: Methyl 2-chloro-5-fluoroisonicotinate (1.0 eq)[1][2]

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.5 eq) or Cs₂CO₃ (3.0 eq)[1][2]

-

Solvent: Anhydrous THF (for LiHMDS) or DMF (for Cs₂CO₃)[1][2]

Procedure:

-

Preparation: Dissolve the aniline (1.1 eq) in anhydrous THF under

atmosphere. -

Deprotonation: Cool to -78°C and add LiHMDS (2.5 eq) dropwise. Stir for 30 mins to generate the lithium anilide.

-

Addition: Add a solution of Methyl 2-chloro-5-fluoroisonicotinate (1.0 eq) in THF dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by LC-MS.[1] The electron-deficient nature of the pyridine ring facilitates rapid displacement of the chlorine.

-

Quench: Quench with saturated

solution. Extract with EtOAc. -

Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If using the free acid instead of the ester, an extra equivalent of base is required to deprotonate the carboxylic acid first. However, yields are generally higher using the ester.[2]

Protocol B: Amide Coupling at C4

Objective: To attach the "tail" moiety for solubility.

Reagents:

Procedure:

-

Dissolve the carboxylic acid substrate in DMF.

-

Add DIPEA and stir for 10 minutes.

-

Add HATU and stir for 15 minutes to activate the acid (formation of the active ester).

-

Stir at room temperature for 4–12 hours.

-

Workup: Dilute with water (product often precipitates).[2] If not, extract with DCM/MeOH (9:1).[2]

Comparative Data: Substituent Effects

The following table summarizes how the 5-Fluoro group compares to the non-fluorinated analog (2-chloroisonicotinic acid) in medicinal chemistry applications.

| Feature | 2-Chloro-5-Fluoroisonicotinic Acid | 2-Chloroisonicotinic Acid (No F) | Impact of Fluorine |

| Lipophilicity (LogP) | Higher | Lower | Increases membrane permeability; improves CNS penetration.[1][2] |

| Metabolic Stability | High | Moderate | Blocks metabolic oxidation at the C5 position (common soft spot).[2] |

| pKa (Pyridine N) | ~1.5 - 2.0 (Lower) | ~3.8 | Reduces basicity, potentially reducing hERG channel liability.[1][2] |

| Reactivity (C2-Cl) | Enhanced | Standard | The inductive effect of F makes C2 more electrophilic for |

References

-

Vertex Pharmaceuticals. (2007).[2] Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid. CN100355732C.

-

Wang, J., et al. (2019).[2] Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Frontiers in Pharmacology.

-

Liu, X., et al. (2021).[2] Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [1][2]

-

PubChem. (2025).[2] 2-Chloro-5-fluoroisonicotinic acid - Compound Summary. National Library of Medicine. [1][2]

-

Gould, S., et al. (2022).[2] Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules. [1][2]

Sources

- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing Ethyl 2-Chloro-5-fluoroisonicotinate

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Small molecule kinase inhibitors (SMKIs) have consequently emerged as a cornerstone of modern targeted therapy.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-Chloro-5-fluoroisonicotinate, a highly versatile heterocyclic building block, in the synthesis of novel kinase inhibitor scaffolds. We will explore core synthetic strategies, provide detailed, field-proven protocols, and discuss the rationale behind key experimental choices, thereby offering a comprehensive framework for accelerating drug discovery programs.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found at the core of numerous FDA-approved kinase inhibitors.[4][5][6] Its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket mimics the interaction of adenosine, making it an ideal starting point for inhibitor design.[7]

Ethyl 2-Chloro-5-fluoroisonicotinate (CAS 1214346-94-7) is a particularly valuable starting material for several key reasons:

-

Reactive Handle: The chlorine atom at the 2-position is an excellent leaving group, primed for substitution via robust and versatile palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties.

-

Modulating Moiety: The fluorine atom at the 5-position can significantly enhance binding affinity through favorable electrostatic interactions within the ATP pocket and improve metabolic stability, a critical parameter for drug candidates.[8]

-

Ester Functionality: The ethyl ester at the 4-position provides a convenient point for further chemical elaboration, such as conversion to amides, which can explore additional binding interactions and modulate physicochemical properties.

This guide will focus on leveraging these features through two of the most powerful C-N and C-C bond-forming reactions in modern synthetic chemistry: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Core Synthetic Workflow: Building Diversity

The primary strategy for elaborating the Ethyl 2-Chloro-5-fluoroisonicotinate core involves palladium-catalyzed cross-coupling reactions at the C2 position. This approach enables the rapid generation of a library of analogs, which is essential for developing a comprehensive Structure-Activity Relationship (SAR) study.[4]

Caption: General synthetic workflow using Ethyl 2-Chloro-5-fluoroisonicotinate.

Detailed Protocol 1: Buchwald-Hartwig Amination

This protocol details the synthesis of a 2-amino-pyridine intermediate, a crucial step for creating inhibitors that engage the kinase hinge region. The Buchwald-Hartwig amination is the method of choice for this C-N bond formation due to its high functional group tolerance and broad substrate scope.[9][10][11]

Objective: To synthesize Ethyl 5-fluoro-2-(phenylamino)isonicotinate.

Reaction Scheme:

(Self-generated image for illustrative purposes)

Materials & Equipment

| Reagent/Material | Grade | Supplier Example |

| Ethyl 2-Chloro-5-fluoroisonicotinate | ≥98% | ChemScene |

| Aniline | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Sigma-Aldrich |

| Xantphos | ≥98% | Sigma-Aldrich |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich |

| Anhydrous Toluene | DriSolv® | MilliporeSigma |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | Lab Prepared |

| Brine | - | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |

Equipment: Schlenk flask, magnetic stirrer/hotplate, nitrogen/argon line, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.

Step-by-Step Procedure

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-Chloro-5-fluoroisonicotinate (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

-

Rationale: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and formation of undesired side products. Establishing an inert atmosphere is critical for reproducible, high-yielding reactions.[12] Xantphos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step in the catalytic cycle and stabilizes the active Pd(0) species.[10]

-

-

Reagent Addition: Under a positive flow of nitrogen or argon, add sodium tert-butoxide (1.4 equiv.). Seal the flask.

-

Rationale: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, making it a more active nucleophile for the coupling reaction.

-

-

Solvent and Reactant Addition: Add anhydrous, degassed toluene via syringe, followed by aniline (1.2 equiv.).

-

Rationale: Using anhydrous and degassed solvent is crucial to prevent quenching of the base and deactivation of the catalyst. A slight excess of the amine ensures the complete consumption of the starting halide.

-

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[9]

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Rationale: The aqueous washes remove the base and other inorganic salts, simplifying the subsequent purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expected Results & Characterization

| Parameter | Expected Outcome |

| Yield | 75-90% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Peaks corresponding to ethyl, phenyl, and pyridine protons |

| ¹⁹F NMR | A single peak confirming the fluorine atom's presence |

| LC-MS | M+H⁺ peak corresponding to the product's molecular weight |

| Purity (HPLC) | >95% |

Application in Kinase Signaling and Inhibition

The synthesized compounds are designed to interfere with cellular signaling pathways that are often hyperactivated in disease states. Kinases function within complex cascades, where one kinase phosphorylates and activates another. Inhibiting a key kinase in such a pathway can halt the entire downstream signaling cascade, thereby preventing cellular outcomes like proliferation or survival.

Caption: Inhibition of a generic RTK signaling pathway (e.g., MAPK/ERK).

Once synthesized, purified, and characterized, the novel compounds must be evaluated for their biological activity. A typical workflow includes:

-

Biochemical Assays: Determine the compound's potency (e.g., IC₅₀ value) against the target kinase in a purified, cell-free system. Common methods include radiometric assays or fluorescence-based techniques.[13][14]

-

Cellular Assays: Evaluate the compound's ability to inhibit the target kinase within a cellular context, measuring its effect on downstream signaling events or cell viability.

-

Selectivity Profiling: Screen the compound against a broad panel of other kinases to ensure it is selective for the intended target, which is crucial for minimizing off-target side effects.[2][13]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and reagents.[15]

-

Reagent Handling:

-

Ethyl 2-Chloro-5-fluoroisonicotinate: May cause skin and eye irritation. Avoid contact and inhalation.[16][17]

-

Palladium Catalysts: Can be toxic and are potent sensitizers. Handle with care and avoid creating dust.

-

Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere.

-

Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.[15]

-

References

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine.

-

Li, Q., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences. Retrieved from [Link]

-

Jain, D., et al. (2022). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Spahiv, A., et al. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. ResearchGate. Retrieved from [Link]

-

Antoniou, A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceutics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Ashead, B., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Gallego, G. M., & Seo, S. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Retrieved from [Link]

-

Di Martino, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Wong, S. M., et al. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]

-

Zanzoni, S., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Leodori, G., et al. (2024). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Retrieved from [Link]

-

Lind, F., et al. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition. Retrieved from [Link]

-

De Lombaerde, S., et al. (2024). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences. Retrieved from [Link]

-

Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Retrieved from [Link]

-

Durrant, S. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Retrieved from [Link]

-

Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy. Retrieved from [Link]

-

Creative Bioarray. (2021). Technologies to Study Kinases. YouTube. Retrieved from [Link]

-

Todd, M. H., et al. (2024). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Retrieved from [Link]

-

Serafim, R. A. M., et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. ResearchGate. Retrieved from [Link]

-

Dalal Institute. (n.d.). Reaction Mechanism: Structure and Reactivity. Retrieved from [Link]

Sources

- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. soci.org [soci.org]

- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. orgsyn.org [orgsyn.org]

- 12. preprints.org [preprints.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. chemscene.com [chemscene.com]

- 17. Ethyl 2-chloro-5-fluoronicotinate | 139911-30-1 [chemicalbook.com]

Application Notes and Protocols for the Reduction of Ethyl Ester Groups in Fluorinated Isonicotinates

Introduction: The Strategic Importance of Fluorinated Pyridyl Methanols in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] Within this context, fluorinated pyridyl methanols are highly sought-after building blocks. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the introduction of a hydroxymethyl group provides a crucial handle for further synthetic elaboration. The reduction of a stable ethyl ester group on a fluorinated isonicotinate backbone to the corresponding primary alcohol is therefore a critical transformation in the synthesis of these valuable intermediates.

This guide provides an in-depth exploration of the methodologies for this reduction, focusing on the practical aspects and the chemical rationale that underpins the choice of reagents and reaction conditions. We will delve into detailed protocols, discuss the influence of fluorine substitution on reactivity, and present data to aid researchers in selecting the optimal synthetic route.

Understanding the Terrain: The Influence of Fluorine on the Isonicotinate System

The presence of one or more fluorine atoms on the pyridine ring significantly impacts the electronic nature of the isonicotinate system. Fluorine is a strongly electron-withdrawing group, which has two main consequences for the reduction of the ethyl ester at the C-4 position:

-

Increased Electrophilicity of the Ester Carbonyl: The electron-withdrawing effect of the fluorine atoms is transmitted through the pyridine ring, making the carbonyl carbon of the ester group more electron-deficient and, therefore, more susceptible to nucleophilic attack by hydride reagents. This can lead to faster reaction rates compared to non-fluorinated analogues.[3]

-

Potential for Side Reactions: The increased reactivity can also lead to undesired side reactions, such as over-reduction or reactions involving the pyridine ring itself. The choice of reducing agent and careful control of reaction conditions are paramount to ensure chemoselectivity.

The position and number of fluorine substituents further modulate these effects. For instance, fluorine atoms at the C-2 and C-6 positions will have a more pronounced electron-withdrawing effect on the C-4 ester than a fluorine atom at the C-3 position.

Navigating the Reduction: A Comparative Analysis of Key Hydride Reagents

The selection of the appropriate reducing agent is the most critical decision in this synthetic transformation. The three most commonly employed hydride reagents for ester reductions are Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄), and Diisobutylaluminum Hydride (DIBAL-H).

Table 1: Comparison of Common Hydride Reagents for Ester Reduction

| Reagent | Formula | Relative Reactivity | Typical Solvents | Key Considerations for Fluorinated Isonicotinates |

| Lithium Aluminum Hydride | LiAlH₄ | Very High | Anhydrous THF, Diethyl Ether | Highly effective but can be aggressive, potentially leading to over-reduction or side reactions. Requires strictly anhydrous conditions and careful work-up. |

| Sodium Borohydride | NaBH₄ | Low to Moderate | Protic solvents (MeOH, EtOH) | Generally too mild to reduce esters efficiently on its own. Often requires additives or forcing conditions. Can offer higher chemoselectivity. |

| Diisobutylaluminum Hydride | DIBAL-H | High | Aprotic solvents (Toluene, Hexane, DCM) | Can be used to reduce esters to aldehydes at low temperatures, but will proceed to the alcohol with excess reagent or at higher temperatures. Offers good selectivity. |

Lithium Aluminum Hydride (LiAlH₄): The Powerful Workhorse

LiAlH₄ is a potent reducing agent capable of reducing a wide array of functional groups, including esters, to their corresponding primary alcohols.[4] Its high reactivity makes it a reliable choice for the reduction of even deactivated esters.

Mechanism of LiAlH₄ Reduction of an Ester

Caption: General mechanism of ester reduction by LiAlH₄.

Experimental Protocol 1: LiAlH₄ Reduction of Methyl 2-aminoisonicotinate to (2-Amino-pyridin-4-yl)-methanol

This protocol for a non-fluorinated analogue provides a solid foundation for adapting to fluorinated substrates.[5]

-

Materials:

-

Methyl 2-aminoisonicotinate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Benzene (for crystallization)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 26 g of LiAlH₄ in 800 mL of anhydrous THF.

-

Slowly add a solution of 103 g of methyl 2-aminoisonicotinate in 600 mL of anhydrous THF to the stirred LiAlH₄ suspension.

-

After the addition is complete, heat the resulting slurry to reflux for 3 hours.

-

Cool the reaction mixture in an ice bath and carefully quench the reaction by the dropwise addition of water. Caution: This is a highly exothermic reaction that evolves hydrogen gas.

-

Filter the resulting precipitate and wash it with 300 mL of THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Crystallize the residue from benzene to obtain (2-amino-pyridin-4-yl)-methanol.

-

Field-Proven Insights for LiAlH₄ Reductions:

-

Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water.[3] Ensure all glassware is oven-dried and solvents are anhydrous.

-

Work-up Procedure: The "Fieser work-up" is a reliable method for quenching LiAlH₄ reactions and precipitating aluminum salts for easy filtration.[6] For a reaction with 'x' grams of LiAlH₄, cautiously and sequentially add x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water, all while cooling the reaction mixture.

-

Temperature Control: The initial addition of the ester to the LiAlH₄ suspension should be done at a controlled temperature (e.g., 0 °C) to manage the initial exothermic reaction.

Sodium Borohydride (NaBH₄): The Milder, More Selective Choice

Sodium borohydride is generally not reactive enough to reduce esters under standard conditions.[4] However, its reactivity can be enhanced by the addition of Lewis acids or by using forcing conditions, allowing for a more chemoselective reduction in the presence of other sensitive functional groups.

Mechanism of NaBH₄/Lewis Acid-Assisted Ester Reduction

Caption: Lewis acid activation enhances the electrophilicity of the ester for NaBH₄ reduction.

Experimental Protocol 2: NaBH₄/CaCl₂ Reduction of Isopropyl 3-fluoro-2-pyridinecarboxylate to 3-Fluoropyridine-2-methanol

This protocol, adapted from a patent, demonstrates the use of a Lewis acid to facilitate the reduction of a fluorinated pyridine ester with NaBH₄.[7]

-

Materials:

-

Isopropyl 3-fluoro-2-pyridinecarboxylate

-

Anhydrous Calcium Chloride (CaCl₂)

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a 100 mL four-necked flask equipped with a mechanical stirrer, add 9.15 mL of methanol, 1.83 g of isopropyl 3-fluoro-2-pyridinecarboxylate, and 2.22 g of anhydrous calcium chloride powder.

-

Cool the mixture to 0 ± 5 °C.

-

Add 3.79 g of sodium borohydride in portions, maintaining the temperature at 0 ± 5 °C.

-

After the addition is complete, stir the mixture for 1 hour at 0 ± 5 °C.

-

Warm the mixture to 65 ± 5 °C and reflux for 2 hours.

-

Cool the reaction to 15 ± 5 °C and add 18 mL of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Dry the combined organic layers with anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.

-

Field-Proven Insights for NaBH₄ Reductions:

-

Lewis Acid Activation: The addition of Lewis acids like CaCl₂, LiCl, or ZnCl₂ is often crucial for achieving efficient ester reduction with NaBH₄.

-

Solvent Choice: While protic solvents like methanol or ethanol are commonly used with NaBH₄, they can also react with the borohydride. An excess of the reducing agent is often necessary to compensate for this.

-

Temperature: Elevated temperatures are typically required to drive the reduction of esters with NaBH₄ to completion.

Data Summary and Product Characterization

The successful synthesis of fluorinated pyridyl methanols requires careful monitoring and characterization.

Table 2: Representative Examples of Reduced Fluorinated Pyridyl Methanols

| Product | CAS Number | Molecular Formula | Molecular Weight | Availability |

| (2-Fluoropyridin-4-yl)methanol | 131747-60-9 | C₆H₆FNO | 127.12 | Commercially available[8] |

| (3-Fluoropyridin-2-yl)methanol | 172321-23-4 | C₆H₆FNO | 127.12 | Commercially available |

| (3,5-Difluoropyridin-4-yl)methanol | 924649-16-1 | C₆H₅F₂NO | 145.11 | Commercially available[9] |

| (2,6-Difluoropyridin-4-yl)methanol | 221175-00-0 | C₆H₅F₂NO | 145.11 | Commercially available |

Workflow for Synthesis and Characterization

Caption: A typical workflow for the synthesis and characterization of fluorinated pyridyl methanols.

Conclusion and Future Outlook

The reduction of ethyl esters on fluorinated isonicotinate scaffolds is a versatile and essential transformation for the synthesis of valuable fluorinated pyridyl methanol building blocks. While powerful reagents like LiAlH₄ offer a reliable route, the development of milder and more selective methods, such as Lewis acid-activated NaBH₄ reductions, provides valuable alternatives, particularly for complex molecules with multiple functional groups. The choice of methodology will ultimately depend on the specific substrate, the desired scale of the reaction, and the available laboratory infrastructure. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for this key transformation will remain an active area of research.

References

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal. Angewandte Chemie International Edition. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]

-

The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. ResearchGate. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. [Link]

-

Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

-

Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

-

ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

-

Lithium borohydride. Wikipedia. [Link]

-

(3,6-difluoropyridin-2-yl)Methanol. lookchem. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

- Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.

- A New Synthetic Method of 3-Fluoropyridine-2-methanol.

-

Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]

-

Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed. [Link]

-

-

Organic Syntheses. [Link]

-

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. [Link]

-

Workup: Aluminum Hydride Reduction. University of Rochester. [Link]

-

Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]

-

meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]

-

-

Organic Syntheses. [Link]

-

-

Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. datapdf.com. [Link]

-

Publications. Uhrín Group. [Link]

-

19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

-

Proposed PFAS Restriction Signals Supply Chain Shift, Need for Innovation in Pharmaceutical Industry. ACS Community. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

-

Green process chemistry in the pharmaceutical industry. OUCI. [Link]

-

Continuous catalytic hydrogenation of polyaromatic hydrocarbon compounds in hydrogen-supercritical carbon dioxide. PubMed. [Link]

-

NaBH4 reduction of ester. Reddit. [Link]

-

Ester to Alcohol - LiBH4. Common Organic Chemistry. [Link]

-

Catalytic Hydrogenation of Carboxamides and Esters by Well-Defined Cp*Ru Complexes Bearing a Protic Amine Ligand. Sci-Hub. [Link]

- Preparation method of ethyl trifluoroacetate.

-

Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. ResearchGate. [Link]

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE AND DERIVATIVES THEREOF. European Patent Office. [Link]

-

A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Amazon Web Services. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.acs.org [communities.acs.org]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. oa.tib.eu [oa.tib.eu]

- 6. Workup [chem.rochester.edu]

- 7. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 924649-16-1|(3,5-Difluoropyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

Application Note: Synthesis of 5-Fluoropyridine Scaffolds from Ethyl Esters

Executive Summary

The 5-fluoropyridine moiety is a "privileged scaffold" in modern drug discovery. The introduction of fluorine at the C5 position of the pyridine ring significantly alters the physicochemical profile of the parent heterocycle, lowering basicity (pKa modulation), enhancing lipophilicity (LogP), and blocking metabolically labile sites (prevention of oxidative metabolism at the 3/5 positions).

This Application Note details a robust, scalable protocol for the de novo synthesis of 5-fluoropyridine scaffolds starting from ethyl fluoroacetate . Unlike methods relying on late-stage electrophilic fluorination (which often suffer from poor regioselectivity) or Halex reactions (requiring harsh conditions), this "bottom-up" approach ensures regiospecific placement of the fluorine atom. We further describe the downstream conversion of these ester-derived intermediates into versatile 2,6-dichloro-5-fluoropyridine building blocks.

Strategic Rationale & Mechanism

Why Ethyl Esters?

Ethyl esters serve as ideal electrophilic precursors for constructing the pyridine ring. In this protocol, ethyl fluoroacetate acts as the fluorine source and the two-carbon backbone provider. By condensing it with a one-carbon donor (ethyl formate) and a nitrogen-containing dinucleophile (cyanoacetamide), the pyridine ring is assembled in a single pot with the fluorine atom "pre-installed" at the correct position.

Mechanistic Pathway

The synthesis proceeds via a Guareschi-Thorpe-type condensation .

-

Claisen Condensation: Ethyl fluoroacetate is deprotonated to form an enolate, which attacks ethyl formate. This yields the sodium enolate of ethyl 2-fluoro-3-oxopropanoate (a fluorinated malonaldehyde equivalent).

-

Michael Addition & Cyclization: The enolate undergoes condensation with cyanoacetamide. The amide nitrogen attacks the ester carbonyl (or aldehyde equivalent), and the active methylene of the cyanoacetamide attacks the remaining electrophilic center, resulting in ring closure.

-

Aromatization: Tautomerization yields the stable 2,6-dihydroxy-3-cyano-5-fluoropyridine (often existing as the pyridone tautomer).

Protocol A: De Novo Synthesis of 2,6-Dihydroxy-3-cyano-5-fluoropyridine

Objective: Synthesis of the core scaffold from ethyl fluoroacetate. Scale: 10 g starting material (scalable to kg).

Reagents & Equipment

-

Starting Material: Ethyl fluoroacetate (CAS: 459-72-3)

-

Reagents: Ethyl formate, Cyanoacetamide, Sodium methoxide (solid or 25% in MeOH), Toluene, Ethanol.

-

Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer (essential for slurry handling), addition funnel, temperature probe.

Step-by-Step Methodology

Step 1: Formation of the Enolate Intermediate

-

Charge the reaction vessel with Toluene (10 vol) and Ethanol (0.05 vol) .

-

Add Ethyl fluoroacetate (1.0 equiv) and Ethyl formate (1.1 equiv) .

-

Initiate stirring and cool the mixture to 0–5 °C .

-

Critical Step: Slowly add Sodium methoxide (1.1 equiv) over 1 hour.

-

Note: The reaction is exothermic. Maintain internal temperature < 10 °C to prevent self-condensation of ethyl formate.

-

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. A thick suspension of the sodium enolate will form.

Step 2: Cyclization with Cyanoacetamide

-

To the enolate suspension, add Cyanoacetamide (1.0 equiv) dissolved in minimal Methanol.

-

Heat the reaction mixture to reflux (approx. 65–70 °C) for 12–16 hours.

-

Monitor reaction progress via HPLC or TLC (mobile phase: 10% MeOH in DCM).

-

Cool the mixture to room temperature.

Step 3: Isolation

-

The product exists as a sodium salt. Quench the reaction by adding Water (5 vol) .

-

Separate the phases. The product is in the aqueous phase.[1]

-

Acidify the aqueous phase carefully with conc. HCl to pH 1–2. The product, 2,6-dihydroxy-3-cyano-5-fluoropyridine, will precipitate as a tan/white solid.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.

Expected Yield: 60–75% Characterization: 1H NMR (DMSO-d6) typically shows a broad singlet for OH/NH protons and a diagnostic doublet for the C4-H (coupling with F).

Protocol B: Activation to 2,6-Dichloro-5-fluoropyridine

Objective: Convert the dihydroxy intermediate into a reactive electrophile for drug synthesis (e.g., SNAr couplings).

Methodology

-

Chlorination: Suspend the dried 2,6-dihydroxy-3-cyano-5-fluoropyridine (from Protocol A) in Phosphorus Oxychloride (POCl3, 5 vol) .

-

Catalyst: Add PCl5 (1.0 equiv) or a catalytic amount of DMF.

-

Reaction: Heat to reflux (105 °C) for 4–8 hours until the solution becomes clear.

-

Workup: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM).

-

Purification: Silica gel chromatography (Hexanes/EtOAc) yields the 2,6-dichloro-3-cyano-5-fluoropyridine .

Visualizing the Pathway

The following diagram illustrates the chemical logic flow from the ethyl ester precursor to the final drug scaffold.

Figure 1: Synthetic workflow for the de novo construction of the 5-fluoropyridine scaffold.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Ethyl Fluoroacetate Eq. | 1.0 | Limiting reagent |

| Ethyl Formate Eq. | 1.1 - 1.2 | Excess ensures complete enolate formation |

| Temperature (Step 1) | 0–10 °C | Critical to prevent side reactions |

| Temperature (Step 2) | 65–70 °C | Reflux required for ring closure |

| Overall Yield | 60–75% | High efficiency for heterocycle construction |

| Purity (HPLC) | >95% | After precipitation and wash |

Troubleshooting & Critical Parameters

-

Moisture Control: The Claisen condensation (Step 1) is strictly anhydrous. Use dry toluene and anhydrous ethanol. Moisture will hydrolyze the ethyl formate, stalling the reaction.

-

Exotherm Management: The addition of NaOMe is significantly exothermic. On a large scale (>100g), active cooling is mandatory to prevent thermal runaway.

-

Stirring: The sodium enolate intermediate forms a thick slurry. Ensure overhead mechanical stirring is used; magnetic stir bars will seize.

-

Safety: Ethyl fluoroacetate is highly toxic (metabolizes to fluorocitrate, inhibiting the Krebs cycle). Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat).

References

- Process for the preparation of substituted pyridines.

-

Decarboxylative Fluorination of 2-Pyridylacetates. Source: PubMed / Chemistry - A European Journal. URL:[Link]

-

Synthesis of 2-amino-5-fluoropyridine. Source: ResearchGate. URL:[Link]

-

Synthesis of 5-Acetyl-2-fluoropyridine. Source: PrepChem. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Ethyl 2-Chloro-5-fluoroisonicotinate

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of Ethyl 2-Chloro-5-fluoroisonicotinate. Our goal is to help you optimize your reaction yield and purity by explaining the causality behind experimental choices and providing validated protocols.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the hydrolysis reaction, presented in a direct question-and-answer format.

Q1: My final yield of 2-Chloro-5-fluoroisonicotinic acid is consistently low. What are the most likely causes?

Low yield is a common issue that can stem from several factors, ranging from incomplete reaction to product loss during workup. Let's break down the primary culprits:

-

Incomplete Saponification: The hydrolysis may not have gone to completion. This can be due to insufficient reaction time, low temperature, or using a substoichiometric amount of base. The reaction involves the conversion of an ester to a carboxylate salt, which is typically a straightforward process but requires optimized conditions.

-

Side Reactions: The most significant side reaction is the unwanted nucleophilic substitution of the chlorine atom at the C-2 position of the pyridine ring by a hydroxide ion, leading to the formation of 2-hydroxy-5-fluoroisonicotinic acid. This is a known issue with halogenated pyridines, as halogens at the 2- and 4-positions are particularly susceptible to hydrolysis under basic conditions.[1][2]

-

Product Loss During Workup: The desired product, 2-Chloro-5-fluoroisonicotinic acid, is isolated by acidifying the reaction mixture to protonate the carboxylate salt, causing it to precipitate. If the pH is not lowered sufficiently, the product will remain dissolved as the carboxylate salt. Conversely, making the solution too acidic can sometimes increase the solubility of the amphoteric product. Precise pH control during precipitation is critical.[3]

Q2: I'm observing a significant impurity which I suspect is 2-hydroxy-5-fluoroisonicotinic acid. How can I prevent this side reaction?

This is a classic challenge. The C-Cl bond on the pyridine ring is activated towards nucleophilic attack, and the hydroxide used for the ester hydrolysis is a potent nucleophile.

Causality: The electronegative ring nitrogen and the electron-withdrawing carboxylate group make the C-2 position electron-deficient and thus a prime target for nucleophilic attack by OH⁻.

Solutions to Minimize C-Cl Hydrolysis:

-